Technical Guide: Boc-L-norleucine N-hydroxysuccinimide ester
Technical Guide: Boc-L-norleucine N-hydroxysuccinimide ester
CAS Number: 36360-61-9[1][2][3][4][5][6]
Executive Summary
Boc-L-norleucine N-hydroxysuccinimide ester (Boc-Nle-OSu) is a pre-activated amino acid derivative critical to modern peptide therapeutics and protein engineering.[4][5][6] It serves as a high-fidelity reagent for introducing L-Norleucine (Nle) —a structural isostere of Methionine—into peptide backbones.[4][5][6]
Its primary utility lies in rational drug design , specifically the substitution of Methionine (Met) residues prone to oxidation.[4][5][6] By replacing the sulfur-containing Met side chain with the alkyl side chain of Nle, researchers eliminate oxidative degradation pathways (sulfoxide/sulfone formation) while preserving the lipophilicity and steric profile required for receptor binding.[4][5][6] The N-hydroxysuccinimide (NHS) ester moiety facilitates rapid, racemization-free coupling to primary amines under mild conditions, streamlining solid-phase and solution-phase synthesis workflows.[4][5][6]
Chemical Identity & Physicochemical Properties[2][5][6][7][8][9][10][11][12][13]
Core Identity
| Attribute | Specification |
| CAS Number | 36360-61-9 |
| IUPAC Name | (S)-2,5-Dioxopyrrolidin-1-yl 2-((tert-butoxycarbonyl)amino)hexanoate |
| Common Synonyms | Boc-Nle-OSu; Boc-L-Nle-NHS; N-t-Boc-L-Norleucine NHS ester |
| Molecular Formula | C₁₅H₂₄N₂O₆ |
| Molecular Weight | 328.36 g/mol |
Physicochemical Profile
| Property | Data |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMF, DMSO, DCM, Ethyl Acetate; Insoluble in Water |
| Melting Point | 106°C – 110°C (Typical range) |
| Purity Standard | ≥ 98.0% (HPLC) |
| Chiral Purity | L-Isomer (Enantiomeric excess > 99%) |
| Storage | -20°C, Desiccated, Protected from light |
Mechanism of Action: Aminolysis
The utility of Boc-Nle-OSu rests on the reactivity of the NHS ester.[4][5][6] Unlike free amino acids which require in situ activation (using reagents like DCC, EDC, or HATU), Boc-Nle-OSu is pre-activated .[4][5][6]
Upon exposure to a nucleophilic primary amine (e.g., the N-terminus of a growing peptide chain or a Lysine side chain), the carbonyl carbon of the ester undergoes nucleophilic attack.[4][5][6] The N-hydroxysuccinimide group acts as a good leaving group, resulting in the formation of a stable amide bond.[4][5][6]
Mechanistic Diagram
The following diagram illustrates the aminolysis pathway, highlighting the thermodynamic drive toward amide bond formation and the release of the NHS byproduct.
Figure 1: Aminolysis mechanism of Boc-Nle-OSu. The reaction is driven by the release of the weakly acidic N-hydroxysuccinimide leaving group.[4][5]
Strategic Application: Methionine Substitution
In drug development, Methionine (Met) is a liability.[4][5][6] The sulfur atom in Met is susceptible to oxidation during manufacturing, storage, and biological circulation, converting to Methionine Sulfoxide [Met(O)].[4][5][6] This modification often leads to:
-
Loss of Potency: Altered side-chain polarity disrupts hydrophobic pockets.[4][5][6]
-
Immunogenicity: Oxidized proteins can be recognized as "non-self."[4][5][6]
-
Aggregation: Structural destabilization promotes fibrillation.[4][5][6]
Norleucine (Nle) is the standard "isosteric surrogate" for Met.[4][5][6][7] It mimics the aliphatic chain length of Met but replaces the sulfur with a methylene group (
Substitution Logic Flow
Figure 2: Strategic workflow for replacing Methionine with Norleucine to improve therapeutic stability.
Experimental Protocols
Handling and Storage[4]
-
Moisture Sensitivity: NHS esters are susceptible to hydrolysis.[4][5][6] Always equilibrate the bottle to room temperature before opening to prevent condensation.[4][5][6]
-
Solvent Choice: Dissolve in anhydrous DMF (Dimethylformamide) or DCM (Dichloromethane).[4][5][6] Avoid protic solvents (methanol, water) during the dissolution step.[4][5][6]
Standard Coupling Protocol (Solution Phase)
This protocol describes coupling Boc-Nle-OSu to a free amine on a peptide fragment.[4][5][6]
Reagents:
-
Boc-Nle-OSu (1.1 – 1.5 equivalents relative to amine)[4][5][6]
-
Base: DIPEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine)[4][5][6]
-
Solvent: Anhydrous DMF[4]
Step-by-Step Procedure:
-
Preparation: Dissolve the amine-containing substrate in anhydrous DMF. Adjust pH to ~8.0–9.0 using DIPEA (check with wet pH paper; do not dip paper into solution).[4][5][6]
-
Addition: Dissolve Boc-Nle-OSu in a minimal volume of DMF. Add this solution dropwise to the reaction mixture under stirring.
-
Reaction: Stir at room temperature (20–25°C) under nitrogen atmosphere.
-
Workup:
-
Purification: Recrystallize (usually from EtOAc/Hexane) or purify via Prep-HPLC if necessary.
Quality Control (QC) Parameters
Verify the identity and purity of the starting material before use.[4][5][6]
| Test | Acceptance Criteria |
| HPLC Purity | > 98.0% (Detects free NHS and hydrolyzed acid) |
| H-NMR | Confirms Boc group (s, 9H) and Nle side chain (triplet methyl).[4][5][6] Absence of succinimide peaks indicates hydrolysis.[5][6] |
| Mass Spectrometry | [M+Na]⁺ = 351.36 Da (approx) |
Safety & Regulatory (MSDS Highlights)
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][5][6]
-
PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.[4][6]
-
Disposal: Dispose of as hazardous organic chemical waste.[5][6] Contains nitrogen oxides upon combustion.[4][5][6]
References
-
PubChem. (n.d.).[4][5][6] Boc-L-norleucine N-hydroxysuccinimide ester (Compound Summary). National Library of Medicine.[5][6] Retrieved from [Link][4][5][6]
-
BuyersGuideChem. (n.d.).[4][5][6] Boc-L-Norleucine N-hydroxysuccinimide ester CAS 36360-61-9.[1][2][3][4][5][6] Retrieved from [Link][4][5][6]
-
Gilles, A. M., et al. (1988).[4][5][6][7] Conservative replacement of Methionine by Norleucine in Escherichia coli Adenylate Kinase.[5][6] Proceedings of the National Academy of Sciences.[5][6] (Context: Use of Nle to improve oxidative stability).
-
Radchenko, D. S., et al. (2016).[4][5][6][9] Does a methionine-to-norleucine substitution in PGLa influence peptide-membrane interactions? Biochimica et Biophysica Acta (BBA) - Biomembranes.[4][5][6][9] Retrieved from [Link]
Sources
- 1. Boc-L-Norleucine N-hydroxysuccinimide ester | 36360-61-9 - BuyersGuideChem [buyersguidechem.com]
- 2. Boc-L-Norleucine N-hydroxysuccinimide ester | C15H24 N2 O6 - BuyersGuideChem [buyersguidechem.com]
- 3. calpaclab.com [calpaclab.com]
- 4. prepchem.com [prepchem.com]
- 5. N-(tert-Butyloxycarbonyl)glycine N-hydroxysuccinimide ester | C11H16N2O6 | CID 76926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,5-Dioxopyrrolidin-1-yl N~2~,N~6~-bis(tert-butoxycarbonyl)-L-lysinate | C20H33N3O8 | CID 13875534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cheme.caltech.edu [cheme.caltech.edu]
- 8. rsc.org [rsc.org]
- 9. Does a methionine-to-norleucine substitution in PGLa influence peptide-membrane interactions? - PubMed [pubmed.ncbi.nlm.nih.gov]
